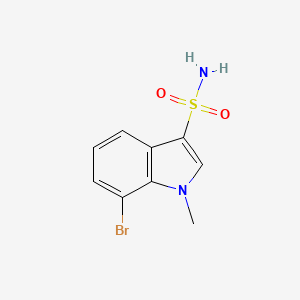
7-Bromo-1-methyl-indole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-methyl-indole-3-sulfonamide: is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of 1-methyl-indole. This is typically achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Sulfonamidation: The brominated product is then subjected to sulfonamidation. This involves the reaction with a sulfonamide derivative, often in the presence of a base such as triethylamine or pyridine, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of 7-Bromo-1-methyl-indole-3-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its role in enzyme inhibition and protein binding.
Medicine:
- Explored for its anticancer properties.
- Potential use in the treatment of neurological disorders.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-methyl-indole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to the disruption of DNA synthesis and cell division, making it effective against certain bacteria and cancer cells.
Comparaison Avec Des Composés Similaires
1-Methyl-indole-3-sulfonamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-indole-3-sulfonamide: Lacks the methyl group, affecting its solubility and interaction with biological targets.
7-Bromo-1-methyl-indole: Lacks the sulfonamide group, significantly altering its chemical properties and applications.
Uniqueness: 7-Bromo-1-methyl-indole-3-sulfonamide is unique due to the combined presence of the bromine, methyl, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H9BrN2O2S |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
7-bromo-1-methylindole-3-sulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-12-5-8(15(11,13)14)6-3-2-4-7(10)9(6)12/h2-5H,1H3,(H2,11,13,14) |
Clé InChI |
OUNQOIVMQJOJSP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C(=CC=C2)Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















